5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

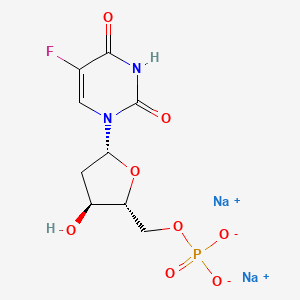

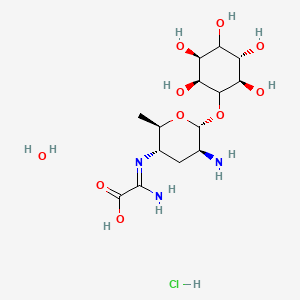

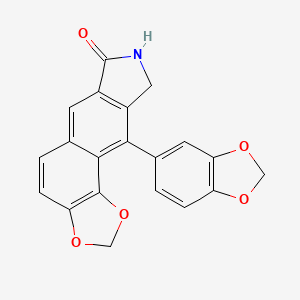

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, also known as FdUMP, is an intracellularly generated metabolite of 5-Fluorouracil (5-FU), a widely used reagent in molecular biology to study DNA synthesis and metabolism . It has been used as an anti-mitotic agent and is used extensively in studies on the activity and function of thymidylate synthase (TS) .

Molecular Structure Analysis

The empirical formula of FdUMP is C9H12FN2O8P, and its molecular weight is 326.17 . The SMILES string representation of the molecule is [Na].OC1CC (OC1COP (O) (O)=O)N2C=C (F)C (=O)NC2=O .Chemical Reactions Analysis

FdUMP is known to be an inhibitor of DNA synthesis . It is used extensively in studies on the activity and function of thymidylate synthase (TS) .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt: (FdUMP) is a metabolite of 5-Fluorouracil (5-FU), which is a widely used chemotherapeutic agent . FdUMP acts as a suicide inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, FdUMP prevents the proliferation of rapidly growing tumors, making it a potent agent in cancer treatment, particularly for colorectal cancer .

Molecular Biology Research

In molecular biology, FdUMP is used to study DNA synthesis and metabolism. It serves as a tool to understand the mechanisms of DNA replication and the effects of DNA synthesis inhibition .

Antimetabolite Studies

FdUMP is an antimetabolite that can be used to explore the biochemical pathways of nucleotide synthesis and metabolism. Researchers use it to investigate the effects of nucleotide imbalance on cell growth and survival .

Neurobiology

FdUMP has been utilized as an anti-mitotic agent in culturing mouse primary cortical neurons. This application helps in studying the development and disorders of the nervous system .

Culturing Media Component

This compound is also used as a component of feeding media in the culturing of mouse primary cortical neurons, providing a controlled environment to study neuronal behavior and pharmacological effects .

Enzyme Function Studies

FdUMP is employed in studies on the activity and function of thymidylate synthase (TS). These studies are essential for understanding the role of TS in DNA synthesis and the development of TS inhibitors as therapeutic agents .

Safety and Hazards

FdUMP is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Carc. 2 . It is harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Wirkmechanismus

Target of Action

The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .

Mode of Action

FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .

Result of Action

The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDWFMGNEABNKL-OJSHLMAWSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN2Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate | |

CAS RN |

103226-10-4 |

Source

|

| Record name | 5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)